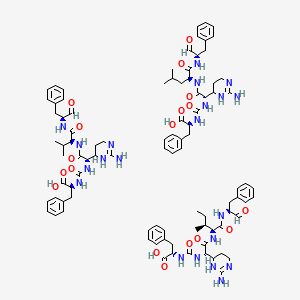

Chymostatin

Beschreibung

Eigenschaften

CAS-Nummer |

9076-44-2 |

|---|---|

Molekularformel |

C31H41N7O6 |

Molekulargewicht |

607.7 g/mol |

IUPAC-Name |

(2S)-2-[[(1S)-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44)/t22-,23?,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

MRXDGVXSWIXTQL-HYHFHBMOSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](C2CCN=C(N2)N)NC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

9076-44-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DB01683; DB 01683; DB-01683; AM-037855; AM 037855; AM037855 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Chymostatin: A Technical Guide to its Protease Inhibition and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chymostatin, a peptide aldehyde of microbial origin, is a potent and well-characterized inhibitor of a range of proteases, with a primary specificity for chymotrypsin-like serine proteases. Its mechanism of action, involving a slow-binding, competitive inhibition that culminates in the formation of a stable hemiacetal adduct with the active site serine, has made it a valuable tool in protease research and a lead compound in drug discovery. This technical guide provides an in-depth exploration of the molecular interactions, inhibitory kinetics, and downstream cellular consequences of this compound's activity. Detailed experimental protocols for assessing its inhibitory potential and visualizations of the key signaling pathways it modulates are presented to facilitate further research and application.

Mechanism of Action: Reversible Covalent Inhibition

This compound functions as a potent, competitive, and slow-binding inhibitor of target proteases.[1] The core of its inhibitory mechanism lies in the C-terminal phenylalaninal residue, which acts as a warhead that interacts with the active site of the protease. The process can be dissected into the following key steps:

-

Initial Non-covalent Binding: this compound initially binds to the active site of the protease in a reversible, non-covalent manner, guided by interactions between its peptide backbone and the enzyme's substrate-binding pockets. This initial encounter is characterized by an association rate constant (kon).

-

Hemiacetal Formation: Following the initial binding, the hydroxyl group of the catalytic serine residue in the protease's active site performs a nucleophilic attack on the carbonyl carbon of this compound's aldehyde group. This results in the formation of a covalent, yet reversible, tetrahedral hemiacetal intermediate.[1]

-

Conformational Change and Stabilization: The formation of the hemiacetal is often followed by a conformational change in the enzyme-inhibitor complex, leading to a more stable and tightly bound state.[1] This "slow-binding" characteristic is reflected in the time-dependent increase in inhibition.

-

Dissociation: The enzyme-inhibitor complex can dissociate, releasing the active enzyme and the intact this compound molecule, a process characterized by a dissociation rate constant (koff). The very slow rate of this dissociation contributes to the high potency of this compound.

This reversible covalent mechanism distinguishes this compound from irreversible inhibitors that form permanent bonds with their target enzymes.

Quantitative Inhibitory Profile

This compound exhibits a broad inhibitory spectrum, with varying potencies against different proteases. The inhibitory activity is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.

| Protease Target | Enzyme Class | Ki (nM) | IC50 (µM) | Reference(s) |

| α-Chymotrypsin | Serine Protease | 0.4 | - | [2] |

| Cathepsin G | Serine Protease | 150 | 0.48 | [2] |

| SARS-CoV-2 Mpro (3CLpro) | Cysteine Protease | - | 15.81 | |

| Papain | Cysteine Protease | - | 12.4 (7.5 µg/ml) | [3] |

| Cathepsin A | Serine Carboxypeptidase | Strong Inhibition | - | [3] |

| Cathepsin B | Cysteine Protease | Strong Inhibition | - | [3][4] |

| Cathepsin H | Cysteine Protease | Strong Inhibition | - | [3] |

| Cathepsin L | Cysteine Protease | Strong Inhibition | - | [3] |

Note: "Strong Inhibition" indicates that sources report significant inhibitory activity without providing specific quantitative values. The IC50 for papain was converted from µg/ml assuming a molecular weight of 607.7 g/mol for this compound.

Impact on Cellular Signaling Pathways

The inhibitory action of this compound on specific proteases has significant downstream consequences on cellular signaling cascades, most notably the NF-κB and TGF-β pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of genes involved in inflammation, immunity, and cell survival. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination of IκBα. This targets IκBα for degradation by the 26S proteasome, a large multi-catalytic protease complex. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for pro-inflammatory cytokines like IL-1β and IL-6.

This compound's inhibition of chymotrypsin-like activity within the proteasome can prevent the degradation of phosphorylated IκBα.[1] This stabilization of IκBα effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression. This mechanism underlies the anti-inflammatory effects of this compound.[5][6]

Modulation of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is implicated in fibrosis and cancer. The signaling cascade is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI kinase phosphorylates downstream signaling molecules, Smad2 and Smad3. Phosphorylated Smad2/3 then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.

While the direct protease target of this compound that modulates TGF-β signaling is less clearly defined than for the NF-κB pathway, evidence suggests that this compound can reduce the levels of active TGF-β.[7] This may occur through the inhibition of proteases that are responsible for the activation of latent TGF-β, which is secreted as an inactive complex. By reducing the bioavailability of active TGF-β, this compound can attenuate the downstream signaling through the Smad pathway, thereby potentially reducing fibrosis and other TGF-β-mediated pathological processes.

Experimental Protocols

α-Chymotrypsin Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against α-chymotrypsin using the substrate N-Succinyl-L-phenylalanine-p-nitroanilide (SUPHEPA).

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

N-Succinyl-L-phenylalanine-p-nitroanilide (SUPHEPA)

-

Tris-HCl buffer (50 mM, pH 7.6, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of SUPHEPA in DMSO.

-

Dilute all stock solutions to their final working concentrations with Tris-HCl buffer just before use.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Test wells: Tris-HCl buffer, α-chymotrypsin solution, and varying concentrations of this compound solution.

-

Control wells (no inhibitor): Tris-HCl buffer, α-chymotrypsin solution, and an equivalent volume of DMSO.

-

Blank wells (no enzyme): Tris-HCl buffer and an equivalent volume of DMSO.

-

-

The final volume in each well should be brought to a consistent volume (e.g., 180 µL) with Tris-HCl buffer.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the SUPHEPA substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a period of 10-15 minutes using a microplate reader. The increase in absorbance is due to the release of p-nitroaniline.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Cathepsin G Inhibition Assay

This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against Cathepsin G using the substrate Suc-Ala-Ala-Pro-Phe-AMC.

Materials:

-

Human Cathepsin G

-

This compound

-

Suc-Ala-Ala-Pro-Phe-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.5 M NaCl)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Cathepsin G in an appropriate buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-AMC in DMSO.

-

Dilute all stock solutions to their final working concentrations with Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: Assay Buffer, Cathepsin G solution, and varying concentrations of this compound solution.

-

Control wells (no inhibitor): Assay Buffer, Cathepsin G solution, and an equivalent volume of DMSO.

-

Blank wells (no enzyme): Assay Buffer and an equivalent volume of DMSO.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add the Suc-Ala-Ala-Pro-Phe-AMC substrate solution to all wells.

-

-

Measurement:

-

Measure the fluorescence intensity at regular intervals for 30-60 minutes. The increase in fluorescence is due to the release of AMC.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear range of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the chymotrypsin assay.

-

Isothermal Titration Calorimetry (ITC) for this compound-Protease Binding

ITC directly measures the heat changes that occur upon binding of an inhibitor to a protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

-

Purified target protease (e.g., α-chymotrypsin)

-

This compound

-

Matching buffer for both protease and this compound solutions (e.g., phosphate-buffered saline, pH 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the protease extensively against the chosen buffer to ensure buffer matching.

-

Dissolve this compound in the same dialysis buffer. It is critical that the buffer for the protease and this compound are identical to minimize heats of dilution.

-

Degas both solutions to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protease solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe. The concentration of this compound in the syringe should typically be 10-20 times higher than the protease concentration in the cell.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the protease solution while stirring.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data (heat flow over time) is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to protease.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

-

Conclusion

This compound remains a cornerstone for the study of protease function and inhibition. Its well-defined mechanism of action, characterized by slow, tight-binding, and reversible covalent modification of the active site serine, provides a clear framework for understanding its potent inhibitory effects. The quantitative data on its inhibitory constants against a variety of proteases underscore its utility as both a specific inhibitor for chymotrypsin-like enzymes and a broader-spectrum protease inhibitor at higher concentrations. Furthermore, the elucidation of its impact on critical cellular signaling pathways, such as NF-κB and TGF-β, highlights its potential as a pharmacological agent for inflammatory and fibrotic diseases. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate the nuanced interactions of this compound and to explore its therapeutic applications. The continued study of this compound and its analogs will undoubtedly contribute to the development of novel therapeutics targeting protease-mediated pathologies.

References

- 1. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - XenWiki [wiki.xenbase.org]

- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Chymostatin: A Technical Guide to its Discovery, Origin, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and fundamental characteristics of chymostatin, a potent protease inhibitor of microbial origin. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. This document delves into the seminal research that led to its identification, the producing microorganisms, and the intricate details of its isolation and characterization. Key experimental protocols are outlined to provide a practical understanding of the methodologies employed in its study. Quantitative data on its inhibitory activity are presented in a structured format for comparative analysis. Furthermore, this guide includes visualizations of the discovery workflow and its mechanism of action to facilitate a deeper comprehension of this important biomolecule.

Discovery and Origin

This compound was first discovered in 1970 by Hamao Umezawa and his colleagues in Japan.[1][2][3][4] Their research focused on screening microbial culture filtrates for inhibitors of various enzymes, a program that led to the discovery of several important bioactive compounds. This compound was identified as a potent inhibitor of chymotrypsin, a key digestive enzyme.[1]

Producing Microorganisms

This compound is a natural product synthesized by several species of actinomycetes, a group of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities. The original strains identified as this compound producers were Streptomyces hygroscopicus (Strain MC521-C8) and Streptomyces lavendulae (Strain MC524-C1).

Chemical Structure and Properties

Subsequent research by Tatsuta and colleagues in 1973 elucidated the chemical structure of this compound.[3][5] It was revealed to be a peptide aldehyde, specifically a mixture of three closely related components designated as this compound A, B, and C. The primary component is this compound A, which constitutes approximately 80% of the natural mixture, followed by this compound B (~15%) and this compound C (~5%).

The core structure of this compound consists of a C-terminal phenylalaninal residue, which is crucial for its inhibitory activity. The three variants differ in the amino acid residue at the X position:

-

This compound A: X = L-Leucine

-

This compound B: X = L-Valine

-

This compound C: X = L-Isoleucine

Table 1: Physicochemical Properties of this compound

| Property | Description |

| Molecular Formula | This compound A: C₃₁H₄₁N₇O₆this compound B: C₃₀H₃₉N₇O₆this compound C: C₃₁H₄₁N₇O₆ |

| Molecular Weight | This compound A: 607.7 g/mol this compound B: 593.7 g/mol this compound C: 607.7 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and glacial acetic acid. Sparingly soluble in water, methanol, and ethanol. Insoluble in ethyl acetate, ether, and hexane. |

| Stability | Stock solutions in DMSO are stable for months at -20°C. Dilute aqueous solutions are less stable due to the potential for oxidation of the terminal aldehyde. |

Mechanism of Action

This compound is a potent, reversible inhibitor of serine and cysteine proteases, with a particular selectivity for chymotrypsin-like serine proteases.[2] The inhibitory activity of this compound is primarily attributed to its C-terminal aldehyde group, which interacts with the active site serine residue of the target protease.

The aldehyde group of this compound forms a covalent hemiacetal linkage with the hydroxyl group of the catalytic serine in the enzyme's active site. This stable complex mimics the transition state of the normal enzymatic reaction, thereby blocking the enzyme's catalytic activity.

Figure 1: Mechanism of this compound inhibition of serine proteases.

Quantitative Inhibition Data

This compound exhibits a broad range of inhibitory activity against various proteases. The following table summarizes its inhibitory constants (Ki) and 50% inhibitory concentrations (IC₅₀) for several key enzymes.

Table 2: Inhibitory Activity of this compound against Various Proteases

| Enzyme | Enzyme Class | Organism/Source | Inhibition Constant (Ki) | IC₅₀ |

| α-Chymotrypsin | Serine Protease | Bovine Pancreas | 0.15 nM | 0.15 µg/mL |

| Cathepsin G | Serine Protease | Human Neutrophil | 7.5 nM | - |

| Human Chymase | Serine Protease | Human Mast Cell | 9.36 nM[2] | - |

| Papain | Cysteine Protease | Carica papaya | - | 7.5 µg/mL |

| Cathepsin A | Cysteine Protease | - | - | 0.5 µg/mL |

| Cathepsin B | Cysteine Protease | - | - | 1.8 µg/mL |

| Cathepsin D | Aspartic Protease | - | 13.1 nM[4] | - |

| SARS-CoV-2 Mpro | Cysteine Protease | - | - | 15.81 µM[6] |

| Human H441 lung cancer cells | - | Human | - | 1.2 µM[6] |

Experimental Protocols

This section outlines the general experimental methodologies that were instrumental in the discovery and characterization of this compound, based on the foundational research.

Fermentation of Producing Organism

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus or Streptomyces lavendulae.

-

Medium: A typical fermentation medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.

-

Inoculation: A seed culture of the Streptomyces strain is used to inoculate the production medium.

-

Fermentation Conditions: The fermentation is carried out in a fermenter with controlled temperature (typically 25-30°C), pH (around neutral), and aeration for a period of 2 to 4 days.

Isolation and Purification of this compound

The following workflow illustrates the general procedure for isolating and purifying this compound from the fermentation broth.

Figure 2: General workflow for the discovery and isolation of this compound.

Chymotrypsin Inhibition Assay

The inhibitory activity of this compound against chymotrypsin is a cornerstone of its characterization. A typical assay protocol is as follows:

-

Reagents:

-

α-Chymotrypsin solution (e.g., from bovine pancreas) in a suitable buffer (e.g., Tris-HCl, pH 7.8).

-

Substrate solution: N-Benzoyl-L-tyrosine ethyl ester (BTEE) or similar chromogenic/fluorogenic substrate.

-

This compound solution of varying concentrations.

-

Reaction buffer.

-

-

Procedure:

-

Pre-incubate the α-chymotrypsin solution with different concentrations of this compound for a defined period at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the rate of product formation over time. For a chromogenic substrate, this is typically done by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

-

Calculate the initial reaction velocities for each this compound concentration.

-

Determine the concentration of this compound that results in 50% inhibition of the enzyme activity (IC₅₀).

-

The inhibition constant (Ki) can be determined by analyzing the data using methods such as the Dixon plot or by fitting the data to the appropriate inhibition model.

-

Conclusion

This compound stands as a landmark discovery in the field of natural product enzyme inhibitors. Its journey from a microbial culture filtrate to a well-characterized molecule with a defined mechanism of action has provided invaluable tools for researchers in biochemistry, cell biology, and drug discovery. The detailed understanding of its origin, structure, and inhibitory properties, as outlined in this guide, continues to inform the development of novel therapeutic agents targeting serine and cysteine proteases. The experimental protocols that underpinned its discovery serve as a testament to the rigorous scientific inquiry that drives progress in the life sciences.

References

- 1. This compound, a new chymotrypsin inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound › PeptaNova [peptanova.de]

- 4. glpbio.com [glpbio.com]

- 5. The structure of this compound, a chymotrypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Chymostatin: A Technical Guide to its Targets and Roles in Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymostatin, a potent protease inhibitor of microbial origin, has garnered significant attention in biomedical research for its broad-spectrum activity against a variety of proteases. This technical guide provides an in-depth analysis of the molecular targets of this compound, its mechanism of action, and its influence on critical biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies and visual representations of complex biological processes.

Core Targets and Inhibitory Profile of this compound

This compound is a competitive and reversible inhibitor primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases. Its mechanism of action involves the formation of a stable, but reversible, complex with the active site of the target enzyme, thereby blocking substrate access. The inhibitory potency of this compound varies across different proteases, as detailed in the following table of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

Quantitative Inhibitory Data for this compound

| Target Protease | Enzyme Class | Ki | IC50 | Source(s) |

| Chymotrypsin | Serine Protease | 9.36 nM | - | [1] |

| Cathepsin G | Serine Protease | 150 nM | - | [2][3] |

| Cathepsin D | Aspartic Protease | 13.1 nM | - | [1] |

| SARS-CoV-2 Mpro | Cysteine Protease | - | 15.81 µM | [4] |

| Human H441 Lung Cancer Cells | - | - | 1.2 µM | [4] |

Note: The Ki value for Cathepsin G was reported as 1.5 x 10-7 M, which is equivalent to 150 nM.[2][3]

Key Biological Pathways Modulated by this compound

The therapeutic and research applications of this compound stem from its ability to modulate the activity of key proteases involved in a multitude of cellular processes. By inhibiting these enzymes, this compound can influence signaling cascades critical in inflammation, immune response, and cellular degradation pathways.

Protease-Activated Receptor (PAR) Signaling

Chymotrypsin, a primary target of this compound, is a known activator of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammatory and nociceptive signaling. Activation of PAR2 by proteases involves the cleavage of its N-terminal domain, exposing a tethered ligand that subsequently activates the receptor. This initiates a downstream signaling cascade involving G-proteins (Gαq, Gαs, Gα12/13), β-arrestin, and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. By inhibiting chymotrypsin, this compound can effectively dampen the activation of this pro-inflammatory pathway.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activity is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB in the cytoplasm. The degradation of IκBα is a critical step for NF-κB activation and its subsequent translocation to the nucleus. This compound can indirectly inhibit NF-κB activation by targeting calpain, a calcium-dependent cysteine protease. Calpain has been shown to mediate the degradation of IκBα, independent of the canonical proteasomal pathway.[5] By inhibiting calpain, this compound can prevent IκBα degradation, thereby keeping NF-κB in its inactive state in the cytoplasm.

References

- 1. glpbio.com [glpbio.com]

- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Constitutive degradation of IκBα in human T lymphocytes is mediated by calpain - PMC [pmc.ncbi.nlm.nih.gov]

Chymostatin: A Technical Guide to its Biological Effects on Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of chymostatin, a potent protease inhibitor, on various cellular processes. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, quantitative inhibitory data, and effects on key signaling pathways.

Mechanism of Action

This compound is a natural peptide aldehyde isolated from actinomycetes that acts as a reversible inhibitor of several classes of proteases.[1][2] Its primary mechanism involves the formation of a stable, covalent hemiacetal adduct with the active site serine or cysteine residues of its target enzymes, effectively blocking their catalytic activity.

Primary Targets:

-

Serine Proteases: It is a strong inhibitor of chymotrypsin and chymotrypsin-like serine proteinases.[3][4]

-

Cysteine Proteases: It effectively inhibits lysosomal cysteine proteases, including cathepsins A, B, H, and L.[3][4][5]

-

Other Proteases: It also shows inhibitory activity against chymases and papain, while weakly inhibiting human leukocyte elastase.[3][4]

This compound is noted for its "slow-binding" inhibition of both chymotrypsin and cathepsin G, a characteristic that describes a time-dependent increase in enzyme inhibition.[6]

References

- 1. agscientific.com [agscientific.com]

- 2. thomassci.com [thomassci.com]

- 3. biofargo.com [biofargo.com]

- 4. This compound 9076-44-2 [sigmaaldrich.com]

- 5. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Chymostatin: A Technical Guide to its Structure, Properties, and Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chymostatin, a potent protease inhibitor of microbial origin, is a valuable tool in biochemical research and a subject of interest in drug development. This technical guide provides an in-depth overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for assessing its inhibitory activity.

Introduction

This compound is a bioactive peptide aldehyde isolated from various species of actinomycetes.[1] It is a potent inhibitor of several proteases, with a particular selectivity for chymotrypsin-like serine proteases.[2] This document serves as a comprehensive resource for researchers, detailing the fundamental molecular characteristics of this compound and providing practical guidance for its use in experimental settings.

Molecular Structure and Composition

This compound is not a single compound but a mixture of three closely related hydrophobic tetrapeptide aldehydes, designated as this compound A, B, and C.[1] The primary component is this compound A, which constitutes approximately 80% of the mixture.[1] The general structure consists of a unique N-terminal capreomycidine residue, followed by two amino acids, and a C-terminal phenylalaninal. The variation among Chymostatins A, B, and C lies in the third amino acid residue.[1]

-

This compound A: X = L-leucine

-

This compound B: X = L-valine

-

This compound C: X = L-isoleucine

The IUPAC name for the major component, this compound A, is (2S)-2-[[(1S)-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 9076-44-2 | [2][3] |

| Molecular Formula | C₃₁H₄₁N₇O₆ (this compound A & C) C₃₀H₃₉N₇O₆ (this compound B) | [1] |

| Molecular Weight | 607.7 g/mol (this compound A & C) 593.7 g/mol (this compound B) | [1][3] |

| Appearance | White to slightly yellow powder/crystalline solid | [3][4] |

| Melting Point | 205 °C | [3] |

| Solubility | - Soluble in DMSO (10-20 mg/mL) - Soluble in glacial acetic acid (10-20 mg/mL) - Sparingly soluble in water, methanol, ethanol - Insoluble in ethyl acetate, ether, hexane, chloroform | [2][3][4][5] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO are stable for months at -20°C. Dilute aqueous solutions are less stable. | [2][3][4] |

Chemical Properties and Mechanism of Action

This compound functions as a potent, reversible, and competitive inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[2][6][7] Its mechanism of action involves the C-terminal phenylalaninal residue, which mimics the substrate's phenylalanine residue and binds to the active site of the enzyme. The aldehyde group forms a covalent hemiacetal linkage with the serine residue in the catalytic triad of the protease, effectively blocking its activity.[7]

This compound also exhibits inhibitory activity against certain cysteine proteases, such as papain and cathepsins A, B, H, and L. It is, however, ineffective against trypsin, thrombin, plasmin, pepsin, and kallikrein.[2]

The table below summarizes the inhibitory constants (Ki) of this compound against various proteases, illustrating its potency and selectivity.

| Enzyme | Inhibitory Constant (Ki) | Reference(s) |

| Chymotrypsin | 9.36 nM | [2] |

| Chymase | 13.1 nM | [2] |

| Cathepsin G | 1.5 x 10⁻⁷ M | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

For optimal stability, this compound should be dissolved in an appropriate organic solvent to create a concentrated stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Glacial Acetic Acid

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or glacial acetic acid to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Chymotrypsin Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of this compound against α-chymotrypsin using a spectrophotometric assay with N-Benzoyl-L-tyrosine ethyl ester (BTEE) as the substrate. The hydrolysis of BTEE by chymotrypsin results in an increase in absorbance at 256 nm.

Materials:

-

α-Chymotrypsin

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE)

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8)

-

Calcium chloride (CaCl₂) solution (e.g., 2 M)

-

Methanol

-

1 mM HCl

-

This compound stock solution (prepared as in 5.1)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

1. Reagent Preparation:

- Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.

- Substrate Solution (BTEE): Prepare a 1.07 mM solution of BTEE in 50% (w/w) methanol.

- Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Immediately before use, dilute to the working concentration (e.g., 10-30 µg/mL) in 1 mM HCl.

- Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final inhibitor concentrations in the assay.

2. Assay Protocol:

- Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.

- In a quartz cuvette, pipette the following:

- 1.5 mL of Assay Buffer

- 1.4 mL of Substrate Solution (BTEE)

- The desired volume of this compound inhibitor solution (and adjust the buffer volume accordingly to maintain a total volume of 3.0 mL). For the control (uninhibited reaction), add an equal volume of assay buffer.

- Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.

- Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

- Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes, taking readings at regular intervals (e.g., every 15 seconds).

3. Data Analysis:

- Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA₂₅₆/min).

- To determine the type of inhibition and the inhibitory constant (Ki), perform the assay with varying concentrations of both the substrate (BTEE) and the inhibitor (this compound).

- Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value.

Visualizations

The following diagrams illustrate the logical workflow of a chymotrypsin inhibition experiment and the mechanism of action of this compound.

Caption: Workflow for Chymotrypsin Inhibition Assay.

Caption: this compound's Competitive Inhibition Mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. | PDF or Rental [articles.researchsolutions.com]

Chymostatin: A Technical Guide to its Role in Protease Inhibition and Protein Breakdown

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chymostatin, a potent protease inhibitor of microbial origin, serves as a critical tool in the study of protein degradation and the development of therapeutic agents. This technical guide provides an in-depth exploration of this compound's mechanism of action, its inhibitory effects on a range of proteases, and its influence on cellular signaling pathways, particularly the NF-κB pathway. Detailed experimental protocols for assessing this compound's inhibitory activity and its impact on protein breakdown are provided, alongside a comprehensive summary of its quantitative inhibitory data. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application in research and drug development.

Introduction

This compound is a bioactive peptide aldehyde isolated from various species of Streptomyces bacteria.[1] It is a potent inhibitor of several classes of proteases, with a particularly strong affinity for chymotrypsin and other chymotrypsin-like serine proteases.[2] Its ability to specifically target and inhibit these enzymes has made it an invaluable tool for researchers investigating the complex processes of protein turnover, cellular signaling, and disease pathogenesis. This guide will delve into the core aspects of this compound's function, providing the technical details necessary for its effective application in a laboratory setting.

Chemical Properties

This compound is a peptide derivative with the chemical formula C₃₁H₄₁N₇O₆ and a molecular weight of 607.7 g/mol . Its structure features a C-terminal phenylalaninal residue, which is crucial for its inhibitory activity. This compound is typically available as a mixture of three major components: A, B, and C, which differ in the amino acid residue at a specific position.

Mechanism of Action

This compound functions as a competitive, slow-binding inhibitor of target proteases.[3] Its mechanism of action involves the formation of a stable, covalent hemiacetal adduct between the aldehyde group of its C-terminal phenylalaninal residue and the hydroxyl group of the catalytic serine residue within the enzyme's active site.[4] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[4] The inhibition is reversible, but the slow dissociation rate allows for potent and sustained inhibition in experimental settings.

Inhibitory Spectrum and Quantitative Data

This compound exhibits a broad inhibitory spectrum, targeting both serine and cysteine proteases. Its primary targets include chymotrypsin, cathepsin G, and various other cathepsins. The following table summarizes the available quantitative data on this compound's inhibitory potency against a range of proteases.

| Protease Target | Organism/System | Inhibition Parameter | Value |

| α-Chymotrypsin | Bovine Pancreas | Kᵢ | 4 x 10⁻¹⁰ M[3] |

| Cathepsin G | Human | Kᵢ | 1.5 x 10⁻⁷ M[3] |

| Papain | Papaya Latex | ID₅₀ | 7.5 µg/mL |

| Cathepsin A | - | - | Strong Inhibition |

| Cathepsin B | Rat Muscle | - | Inhibition Observed[5] |

| Cathepsin H | - | - | Strong Inhibition |

| Cathepsin L | - | - | Strong Inhibition |

| Human Leukocyte Elastase-1 | Human | - | Weak Inhibition |

| SARS-CoV-2 Mpro | - | IC₅₀ | 15.81 µM |

| Human H441 Lung Cancer Cells | Human | IC₅₀ | 1.2 µM |

Role in Protein Breakdown

This compound has been shown to significantly reduce the rate of protein breakdown in various experimental models, particularly in muscle tissue.[5] By inhibiting the activity of lysosomal proteases such as cathepsins, this compound interferes with the degradation of cellular proteins.[5] Studies have demonstrated that this compound can decrease protein breakdown by 20-40% in isolated muscle preparations without affecting protein synthesis. This selective action on proteolysis makes it a valuable tool for studying the regulation of protein turnover and for investigating potential therapeutic strategies for conditions associated with excessive muscle wasting.

Impact on Cellular Signaling: The NF-κB Pathway

Recent evidence suggests that this compound can modulate cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors plays a critical role in inflammation, immunity, and cell survival. This compound has been observed to inhibit the activity of the NF-κB p65 subunit, a key component of the canonical NF-κB pathway.[3][6] While the precise molecular target of this compound within this pathway is still under investigation, its inhibitory effect on p65 suggests an anti-inflammatory potential.

Caption: Proposed mechanism of this compound's effect on the NF-κB signaling pathway.

Experimental Protocols

In Vitro Chymotrypsin Inhibition Assay

This protocol details the measurement of this compound's inhibitory effect on α-chymotrypsin activity using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.

Materials:

-

α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution (1.07 mM in 50% methanol)

-

Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl₂

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of final concentrations in the assay.

-

In a quartz cuvette, combine 1.5 mL of Tris-HCl buffer and 1.4 mL of BTEE solution.

-

Add a specific volume of the this compound dilution (or buffer for the control) to the cuvette and mix gently.

-

Equilibrate the mixture to 25°C in the spectrophotometer for 5 minutes.

-

Initiate the reaction by adding 100 µL of the α-chymotrypsin solution and immediately start recording the absorbance at 256 nm for 5-10 minutes.

-

Calculate the initial rate of reaction (ΔA₂₅₆/min) from the linear portion of the curve for both the control and this compound-treated samples.

-

Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

Caption: Workflow for the in vitro chymotrypsin inhibition assay.

Cell-Based Protein Breakdown Assay

This protocol provides a general framework for assessing the effect of this compound on overall protein degradation in cultured cells using a pulse-chase labeling method.

Materials:

-

Cultured cells (e.g., myotubes, hepatocytes)

-

Complete cell culture medium

-

Pulse-labeling medium (e.g., methionine-free medium supplemented with [³⁵S]-methionine)

-

Chase medium (complete medium supplemented with excess unlabeled methionine)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Incubate the cells in pulse-labeling medium for a defined period (e.g., 1-4 hours) to incorporate the radiolabel into newly synthesized proteins.

-

Wash the cells with chase medium to remove unincorporated radiolabel.

-

Add chase medium containing either this compound at the desired concentration or vehicle control (e.g., DMSO).

-

At various time points during the chase period (e.g., 0, 2, 4, 8, 24 hours), collect both the cell culture medium and the cell lysate.

-

Precipitate the proteins in both the medium and lysate fractions with cold TCA.

-

Centrifuge to pellet the precipitated proteins and wash the pellets.

-

Quantify the radioactivity in the TCA-soluble fraction (degraded proteins) of the medium and the TCA-precipitable fraction (intact proteins) of the cell lysate using a scintillation counter.

-

Calculate the rate of protein degradation as the percentage of total incorporated radioactivity released into the medium over time.

Caption: Workflow for the cell-based protein breakdown assay.

Conclusion

This compound remains a cornerstone tool for researchers in the fields of biochemistry, cell biology, and pharmacology. Its well-characterized mechanism of action and broad inhibitory spectrum make it an indispensable reagent for dissecting the roles of specific proteases in physiological and pathological processes. Furthermore, its ability to modulate protein breakdown and influence cellular signaling pathways highlights its potential as a lead compound for the development of novel therapeutics. The technical information and detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their experimental endeavors and to further unravel the intricate world of protein degradation and its regulation.

References

- 1. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Chymostatin's Impact on Cathepsin B and L Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymostatin, a protease inhibitor of microbial origin, is recognized for its potent inhibitory effects on a range of proteases, including those crucial to human physiology and disease, such as cathepsins B and L.[1][2] Cathepsins B and L are lysosomal cysteine proteases that play critical roles in intracellular protein degradation.[3] However, their dysregulation and extracellular activity are implicated in various pathological processes, including cancer progression, inflammatory disorders, and cardiovascular diseases.[4][5][6] This technical guide provides an in-depth analysis of this compound's inhibitory action on cathepsin B and L, presenting available quantitative data, detailed experimental methodologies for assessing this inhibition, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Inhibition

While this compound is widely acknowledged as a strong inhibitor of both cathepsin B and L, specific enzymatic inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are not extensively reported in readily available literature.[1][2] The following table summarizes the available quantitative data regarding this compound's inhibitory activity against cathepsins and other related proteases to provide a comparative context.

| Target Enzyme | Inhibitor | Ki | IC50 | Notes |

| Cathepsin B | This compound | Not explicitly found | Not explicitly found | Described as a strong inhibitor.[1][2] |

| Cathepsin L | This compound | Not explicitly found | 1.2 µM | This value reflects the inhibition of H441 lung cancer cell proliferation, where Cathepsin L is overexpressed, not a direct enzymatic IC50.[7] |

| Cathepsin D | This compound | 13.1 nM | - | A lysosomal aspartyl protease, providing context for this compound's potency against cathepsins.[8] |

| Chymotrypsin | This compound | 9.36 nM | 0.8 nM | A serine protease, highlighting this compound's potent inhibitory activity.[8][9] |

| Cathepsin G | This compound | 1.5 x 10⁻⁷ M | - | A serine protease involved in inflammation.[10] |

Mechanism of Inhibition

This compound is a peptide aldehyde that acts as a competitive, slow-binding inhibitor of cysteine proteases like cathepsins B and L.[10][11] The inhibitory mechanism involves the formation of a covalent but reversible hemiacetal adduct between the aldehyde group of this compound and the active site cysteine residue (Cys25) of the cathepsin. This interaction mimics the transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity.

Experimental Protocols

The following are detailed methodologies for conducting in vitro inhibition assays to determine the effect of this compound on cathepsin B and L activity.

Cathepsin B Inhibition Assay

This protocol is adapted from commercially available cathepsin B inhibitor screening kits and established enzymatic assays.[12][13]

1. Materials and Reagents:

-

Human recombinant Cathepsin B (active)

-

This compound

-

Cathepsin B Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

2. Assay Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.

-

In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted this compound solutions to the test wells. Add 10 µL of Assay Buffer containing the same percentage of DMSO to the control wells.

-

Add 20 µL of a pre-diluted human recombinant Cathepsin B solution (e.g., 50 ng/mL in Assay Buffer) to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 20 µL of the Cathepsin B substrate Z-RR-AMC (final concentration, e.g., 50 µM) to all wells.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each this compound concentration relative to the control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cathepsin L Inhibition Assay

This protocol is based on commercially available cathepsin L inhibitor screening kits and published methodologies.[14][15]

1. Materials and Reagents:

-

Human recombinant Cathepsin L (active)

-

This compound

-

Cathepsin L Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380-400 nm, Emission: 500-510 nm)

2. Assay Procedure:

-

Follow steps 1-4 as described in the Cathepsin B Inhibition Assay protocol.

-

Add 20 µL of a pre-diluted human recombinant Cathepsin L solution (e.g., 20 ng/mL in Assay Buffer) to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the Cathepsin L substrate Z-FR-AMC (final concentration, e.g., 20 µM) to all wells.

-

Immediately monitor the increase in fluorescence over time as described for the Cathepsin B assay.

-

Calculate the reaction rates and determine the percent inhibition and IC50 value for this compound against Cathepsin L.

Signaling Pathways Affected by Cathepsin B and L Inhibition

Inhibition of cathepsin B and L by this compound can impact various signaling pathways where these proteases are key players.

Cathepsin B Signaling

Cathepsin B is involved in multiple signaling cascades related to cancer progression, including cell proliferation, invasion, and angiogenesis.[4][5] It can degrade extracellular matrix (ECM) components, activate other proteases like matrix metalloproteinases (MMPs), and influence signaling pathways such as the PI3K/Akt and Ras pathways.[4]

References

- 1. This compound - XenWiki [wiki.xenbase.org]

- 2. This compound 9076-44-2 [sigmaaldrich.com]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review [jcancer.org]

- 5. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cysteine protease - Wikipedia [en.wikipedia.org]

- 12. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. rsc.org [rsc.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Initial Studies on Chymostatin in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymostatin, a potent protease inhibitor of microbial origin, has been a subject of interest in various biomedical research fields. While its role is well-established in enzymology and certain therapeutic areas, its initial exploration in cancer research has laid some foundational concepts for the broader field of protease inhibition in oncology. This technical guide provides an in-depth overview of the core findings from these early studies, focusing on quantitative data, experimental methodologies, and the implicated signaling pathways.

Core Concepts in this compound's Anticancer Activity

Initial investigations into this compound's potential as an anticancer agent centered on its ability to inhibit proteases, enzymes that are often dysregulated in cancer and play a crucial role in tumor progression, invasion, and metastasis. The primary mechanism of action explored was its inhibitory effect on chymotrypsin-like serine proteases and certain cysteine proteases, which are involved in the degradation of the extracellular matrix, a key step in cancer cell invasion.

Quantitative Data from In Vitro Studies

Quantitative data from early in vitro studies on this compound is limited in the public domain. However, some studies have reported its effects on specific cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| H441 | Human Lung Cancer | IC50 | 1.2 µM | [1] |

Note: The available data is sparse, and further comprehensive studies are required to establish a detailed profile of this compound's potency across a wider range of cancer cell lines.

Key Signaling Pathways Modulated by this compound

The primary signaling pathway implicated in the initial studies of this compound's anticancer effects is the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.

This compound is suggested to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-survival and pro-inflammatory genes.

Experimental Protocols

Detailed experimental protocols from the initial studies on this compound in cancer are not extensively documented in readily available literature. However, based on standard methodologies of the time for in vitro cancer research, the following outlines the likely experimental workflows.

In Vitro Cell Viability and Proliferation Assay

A standard experimental workflow to determine the effect of this compound on cancer cell viability and proliferation.

Conclusion and Future Directions

The initial studies on this compound in cancer research, though not extensive, provided early insights into the potential of protease inhibitors as anticancer agents. The identification of its inhibitory effect on the NF-κB pathway highlighted a key mechanism by which protease activity can influence cancer cell survival and proliferation. However, the limited availability of quantitative data and detailed experimental protocols underscores the need for more comprehensive research to fully elucidate the therapeutic potential of this compound and its analogs in oncology. Future studies should focus on screening a broader range of cancer cell lines to determine its efficacy, conducting in-depth mechanistic studies to identify other potential signaling pathways it may modulate, and performing in vivo studies to assess its antitumor activity in preclinical models. These efforts will be crucial in determining whether this compound or its derivatives can be developed into effective and targeted cancer therapies.

References

Methodological & Application

Chymostatin Protocol for Cell Lysate Preparation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chymostatin in the preparation of high-quality cell lysates for various downstream applications. This compound is a potent protease inhibitor crucial for preventing protein degradation during cell lysis, ensuring the integrity of target proteins for accurate analysis.

Introduction

During cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of endogenous proteases that can rapidly degrade proteins of interest. Protease inhibitors are therefore essential additives to lysis buffers. This compound, a peptide aldehyde of microbial origin, is a well-established inhibitor of chymotrypsin-like serine proteases and some cysteine proteases, such as papain and cathepsins A, B, H, and L. Its inclusion in cell lysis protocols helps to preserve the native state of proteins for downstream applications including Western blotting, immunoprecipitation, and enzyme assays.

Data Presentation

This compound Specifications

| Property | Value | Reference |

| Molecular Weight | ~607.7 g/mol | [1] |

| Typical Working Concentration | 10-100 µM (6-60 µg/mL) | [2] |

| Solubility | Soluble in DMSO (up to 20 mg/mL) and glacial acetic acid. Sparingly soluble in water and methanol. | [2] |

| Storage of Stock Solution (in DMSO) | Stable for months at -20°C. | [3] |

| Storage of Diluted Working Solution | Stable for approximately one month when stored in aliquots at -15 to -25°C. | [2] |

Protease Inhibition Profile of this compound

| Protease Class | Target Proteases | Inhibition Efficacy | Reference |

| Serine Proteases | Chymotrypsin, Chymotrypsin-like proteases, Chymases | Strong | [1][3] |

| Cysteine Proteases | Papain, Cathepsins A, B, H, L | Strong | [3] |

| Other Proteases | Human Leucocyte Elastase | Weak | [3] |

Efficacy of this compound in Preventing Protein Degradation

A study on muscle tissue demonstrated that this compound at a concentration of 20 µM reduced protein breakdown by 20-40%.[2][4] This highlights its effectiveness in preserving protein integrity in biological samples.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.6077 mg of this compound in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Protocol for Cell Lysate Preparation using RIPA Buffer with this compound

This protocol is suitable for the lysis of adherent or suspension cells for subsequent analysis by Western blotting.

-

Materials:

-

Cultured cells (adherent or in suspension)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

This compound stock solution (10 mM)

-

Other protease and phosphatase inhibitors (optional, e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

-

-

Procedure:

-

Prepare Complete Lysis Buffer: Immediately before use, supplement the RIPA buffer with this compound to a final concentration of 10-100 µM. For a final concentration of 20 µM, add 2 µL of the 10 mM this compound stock solution to 1 mL of RIPA buffer. Add other desired protease and phosphatase inhibitors. Keep the complete lysis buffer on ice.

-

Cell Harvesting and Washing:

-

Adherent Cells: Place the culture dish on ice. Aspirate the culture medium. Wash the cells once with ice-cold PBS.

-

Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge again. Discard the supernatant.

-

-

Cell Lysis:

-

Adherent Cells: Add the complete, ice-cold RIPA buffer to the culture dish (e.g., 500 µL for a 10 cm dish). Scrape the cells from the dish using a cell scraper. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Resuspend the cell pellet in the complete, ice-cold RIPA buffer.

-

-

Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing every 10 minutes to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Storage: The cell lysate can be used immediately or stored in aliquots at -80°C for long-term use.

-

Mandatory Visualizations

Caption: Experimental workflow for cell lysate preparation using a this compound-containing buffer.

Caption: The MAPK/ERK signaling pathway, which can be studied using lysates prepared with this protocol.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Chymostatin in Protease Inhibitor Cocktails: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of Chymostatin in protease inhibitor cocktails. Detailed protocols, quantitative data, and visual representations of affected signaling pathways are included to facilitate the preservation of protein integrity during experimental procedures.

Introduction

This compound is a potent, reversible inhibitor of a variety of proteases, making it a valuable component of protease inhibitor cocktails.[1][2] It is a peptide aldehyde of microbial origin and is effective against chymotrypsin-like serine proteases and several cysteine proteases.[3][4] Its inclusion in lysis buffers and extraction solutions is critical for preventing the degradation of proteins of interest during cellular and tissue extraction, which is essential for accurate downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.

Mechanism of Action

This compound primarily acts as a competitive inhibitor, binding to the active site of target proteases.[3] This interaction is characterized by the formation of a stable, non-covalent complex that blocks substrate access to the enzyme's catalytic residues.[3] The aldehyde group of this compound is crucial for its inhibitory activity, particularly against serine and cysteine proteases.

Target Proteases and Inhibitory Potency

This compound exhibits a broad inhibitory spectrum. The following tables summarize its target proteases and the available quantitative data on its inhibitory potency.

Table 1: Target Protease Specificity of this compound

| Protease Class | Specific Enzymes Inhibited |

| Serine Proteases | α-, β-, γ-, and δ-Chymotrypsin, Chymotrypsin-like serine proteinases, Chymases, Cathepsin G |

| Cysteine Proteases | Papain, Cathepsin A, Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin L |

Table 2: Quantitative Inhibition Data for this compound

| Target Protease | Inhibition Constant (K_i) | IC_50 |

| Chymotrypsin | 0.4 nM[5] | 0.8 nM[6] |

| Cathepsin G | 150 nM[5] | - |

| Papain | - | - |

| Cathepsin A | - | - |

| Cathepsin B | - | - |

| Cathepsin C | - | - |

| Cathepsin H | - | - |

| Cathepsin L | - | - |

Solubility and Stability

Proper handling and storage of this compound are crucial for maintaining its inhibitory activity.

Table 3: Solubility and Storage of this compound

| Solvent | Solubility | Storage of Stock Solution |

| Dimethyl Sulfoxide (DMSO) | Up to 20 mg/mL | Stable for months at -20°C |

| Glacial Acetic Acid | Up to 20 mg/mL | - |

| Water | Sparingly soluble | Aqueous solutions are not recommended for long-term storage |

For optimal results, it is recommended to prepare concentrated stock solutions in DMSO and store them in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Signaling Pathways Affected by this compound-Inhibited Proteases

The proteases inhibited by this compound play critical roles in various cellular processes. By inhibiting these enzymes, this compound can impact these signaling pathways.

Muscle Protein Catabolism

Cathepsins, a major target of this compound, are key mediators of muscle protein breakdown. Their inhibition can help preserve muscle protein integrity, a critical aspect in studies of muscle physiology and disease.

Caption: Inhibition of Cathepsins by this compound in Muscle Protein Catabolism.

Plasminogen Activation and Extracellular Matrix Remodeling

Chymotrypsin-like proteases are involved in the activation of plasminogen to plasmin. Plasmin, in turn, can activate matrix metalloproteinases (MMPs), leading to the degradation of the extracellular matrix (ECM). This pathway is crucial in processes like cell invasion and tissue remodeling.

Caption: this compound's role in the plasminogen activation cascade.

Experimental Protocols

Protocol 1: Preparation of a 100X this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL (approximately 16.5 mM).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Formulation of a General-Purpose Protease Inhibitor Cocktail (100X) with this compound

Rationale: This cocktail provides broad-spectrum protection against the most common classes of proteases encountered during cell lysis. This compound is included for its potent inhibition of chymotrypsin-like serine proteases and various cysteine proteases.

Materials:

-

100X this compound stock solution (10 mg/mL in DMSO)

-

Other individual protease inhibitor stock solutions (e.g., AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A)

-

DMSO or sterile water for final volume adjustment

Procedure:

-

In a sterile tube, combine the individual protease inhibitor stock solutions to achieve the desired final 100X concentrations. A typical formulation is provided in Table 4.

-

Adjust the final volume with DMSO or sterile water.

-

Mix thoroughly by vortexing.

-

Store the 100X cocktail in aliquots at -20°C.

Table 4: Example Formulation of a 100X General-Purpose Protease Inhibitor Cocktail

| Inhibitor | Target Protease Class | 100X Stock Concentration | Final 1X Concentration |

| AEBSF | Serine | 100 mM | 1 mM |

| Aprotinin | Serine | 1 mg/mL | 1 µg/mL |

| Bestatin | Aminopeptidases | 1 mg/mL | 1 µg/mL |

| E-64 | Cysteine | 1 mg/mL | 1 µg/mL |

| Leupeptin | Serine & Cysteine | 1 mg/mL | 1 µg/mL |

| Pepstatin A | Aspartic | 1 mg/mL | 1 µg/mL |

| This compound | Serine & Cysteine | 1 mg/mL | 1 µg/mL |

Protocol 3: Cell Lysis using a Protease Inhibitor Cocktail Containing this compound

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA, Triton X-100 based)

-

100X Protease Inhibitor Cocktail with this compound

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Place the culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add ice-cold lysis buffer to the plate. For a 10 cm plate, use 500 µL to 1 mL of lysis buffer.

-

Immediately before adding the lysis buffer to the cells, add the 100X Protease Inhibitor Cocktail to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).

-

Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube for downstream analysis or storage at -80°C.

Protocol 4: Fluorescence-Based Protease Inhibition Assay

Principle: This assay measures the activity of a protease by monitoring the increase in fluorescence resulting from the cleavage of a quenched fluorogenic substrate. The inhibitory effect of this compound can be quantified by comparing the rate of fluorescence increase in the presence and absence of the inhibitor.

Materials:

-

Purified protease of interest

-

Fluorogenic protease substrate (e.g., a casein derivative labeled with a fluorophore and a quencher)

-

Assay buffer (specific to the protease being studied)

-

This compound (at various concentrations)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In the wells of the 96-well plate, add the following:

-

Blank: Assay buffer only

-

Control (No Inhibitor): Purified protease in assay buffer

-

Inhibitor Wells: Purified protease and a specific concentration of this compound in assay buffer

-

-

Pre-incubate the plate at the optimal temperature for the protease for 10-15 minutes.

-

Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

-

Determine the percent inhibition for each this compound concentration and calculate the IC_50 value.

Caption: Workflow for a fluorescence-based protease inhibition assay.

Conclusion

This compound is an indispensable tool for researchers requiring robust protection of their protein samples from degradation. Its broad inhibitory spectrum against key serine and cysteine proteases ensures the integrity of proteins for a wide range of analytical techniques. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently incorporate this compound into their workflows to achieve reliable and reproducible results.

References

- 1. Biochemistry, Protein Catabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of tissue plasminogen activator to the regulated pathway of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

Application of Chymostatin in Protein Purification: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction